molecular formula C19H19N3O4S B11298611 N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

Cat. No.: B11298611
M. Wt: 385.4 g/mol
InChI Key: IGBWJROWTYIUFL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced to the dihydropyridazinone core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.

    Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic or quinonoid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and inhibition.

    Medicine: Potential use as an antibiotic or enzyme inhibitor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide would depend on its specific application. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antibacterial effects. The dihydropyridazinone moiety may interact with specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar structure.

    Pyridazinone Derivatives: Compounds with similar dihydropyridazinone moieties.

Uniqueness

N-(4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is unique due to its combination of a methoxyphenyl group, dihydropyridazinone moiety, and benzenesulfonamide structure. This unique combination may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-13-11-15(19(23)21-20-13)12-14-3-9-18(10-4-14)27(24,25)22-16-5-7-17(26-2)8-6-16/h3-11,22H,12H2,1-2H3,(H,21,23)

InChI Key

IGBWJROWTYIUFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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